![molecular formula C12H6BrClFN5O B1529663 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-98-3](/img/structure/B1529663.png)
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Overview
Description
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H6BrClFN5O and its molecular weight is 370.56 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for bacterial DNA replication, making them popular targets for antibacterial drugs.
Mode of Action
It’s likely that this compound interacts with its targets (potentially dna gyrase and dna topoisomerase iv) to inhibit their function . This inhibition could prevent bacterial DNA replication, leading to the death of the bacteria.
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, a crucial step in DNA replication .
Result of Action
This could lead to the death of the bacteria, providing a potential antibacterial effect .
Biological Activity
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic compound with the molecular formula C12H6BrClFN5O and a molecular weight of 352.57 g/mol. It features a complex imidazo[1,2-b]pyridazine core, which is substituted with halogen atoms and a fluoropyridine moiety, enhancing its potential biological activity and reactivity. This compound is primarily studied for its antibacterial and anticancer properties.
Antibacterial Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including this compound, exhibit significant antibacterial activity against various pathogens, particularly Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis reveals that the presence of halogen atoms and the pyridine ring contributes to the enhanced efficacy of these compounds against bacterial strains .
Table 1: Antibacterial Activity Data
Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium tuberculosis | TBD |
Reference Compound | Ciprofloxacin | 2 µg/mL |
Antimycobacterial Activity
In addition to general antibacterial properties, this compound has shown promising results in antimycobacterial studies. Its derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis , with some exhibiting potent activity .
Anticancer Properties
The compound's potential anticancer activity is attributed to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line Targeted | IC50 (µM) |
---|---|---|
This compound | HepG2 (liver cancer) | TBD |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies help clarify how structural modifications influence biological activity .
Study on Leishmania spp.
In a study evaluating related compounds, one derivative was tested against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum . The derivative demonstrated significant activity with an EC50 of 0.38 µM against T. b. brucei but showed poor solubility in certain media . This highlights the importance of solubility and bioavailability in assessing the biological efficacy of similar compounds.
Pharmacokinetic Studies
Pharmacokinetic studies on imidazopyridines have been conducted to assess absorption, distribution, metabolism, and elimination (ADME) parameters. These studies are essential for understanding how modifications to the compound's structure can enhance its therapeutic profile .
Scientific Research Applications
Based on the search results, here's what is known about the compound 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide:
General Information
- Name: this compound .
- CAS Registry Number: 1177415-98-3 .
- Intended Use: This chemical is intended for use in tests and research only, and is not to be used as a pharmaceutical, food, or household item . Any use outside of test research is not guaranteed .
- Manufacturer: MATRIX SCIENTIFIC .
- Storage Condition: Store at room temperature .
Known Information
Limited information is available regarding specific applications of this compound in the provided search results. Further investigation may be needed to find comprehensive data tables, case studies, and detailed research findings.
The search results mention related topics, such as:
- The acaricidal properties of hemp essential oil against certain mites and ticks, identifying (E)-caryophyllene and ?-humulene as toxic to both ticks and mites .
- Advanced methods for plant disease detection, including DNA-based and serological methods, as well as innovative approaches like differential mobility spectrometers and remote sensing techniques .
- The biosynthesis of bibenzyls in Cannabis in response to fungal infection .
- Using Bacillus spp. and Pseudomonas spp. as biocontrol agents against Botrytis cinerea and other Cannabis fungal pathogens .
- Traditional Cannabis microbial safety testing methods .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors. For example, bromination and chlorination of imidazo[1,2-b]pyridazine derivatives under inert atmospheres (e.g., nitrogen) at 0–50°C, using catalysts like palladium or copper complexes . Multi-step protocols may include nucleophilic aromatic substitution (e.g., fluoropyridinyl group introduction) and coupling reactions (e.g., Suzuki or Heck) to attach functional groups . Key conditions include precise temperature control, anhydrous solvents (e.g., acetonitrile), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Look for aromatic proton signals in δ 7.0–9.5 ppm (imidazo-pyridazine core) and fluoropyridinyl protons at δ 8.5–9.5 ppm. Carbonyl carbons (amide) appear at ~165–170 ppm .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C₁₃H₈BrClFN₅O). Discrepancies >2 ppm suggest impurities .
- IR : Amide C=O stretches at ~1650 cm⁻¹ and aromatic C-Br/C-Cl vibrations at 500–700 cm⁻¹ .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for weighing and reactions .
- Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, CHCl₃/MeOH 10:1) to track intermediates. Adjust stoichiometry if Rf values deviate .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency. Pd catalysts often improve selectivity for fluoropyridinyl attachments .
- Purification : Gradient elution (hexane → EtOAc) minimizes co-elution of brominated byproducts. Recrystallize in ethanol/water for >95% purity .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Validation : Re-test activity in standardized assays (e.g., kinase inhibition IC₅₀) with controls for batch variability .
- Structural Analogs : Compare with derivatives (e.g., 3-Bromo-6-chloro-2-phenyl analogs) to isolate substituent effects. Fluoropyridinyl groups may enhance target binding vs. chlorophenyl .
- Meta-Analysis : Use PubChem/CAS data to cross-reference solubility and stability metrics, which impact in vitro results .
Q. How can computational methods predict the reactivity of the bromo and chloro substituents in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki couplings. Bromine typically exhibits lower activation energy than chlorine due to larger atomic radius and polarizability .
- Molecular Docking : Simulate interactions with catalytic sites (e.g., Pd(0) centers). Chlorine’s electronegativity may hinder oxidative addition vs. bromine .
- Solvent Parameters : COSMO-RS simulations predict solubility in DMF vs. THF, influencing reaction rates .
Properties
IUPAC Name |
8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZHTHBVCOZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732518 | |
Record name | 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177415-98-3 | |
Record name | 8-Bromo-6-chloro-N-(3-fluoro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177415-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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